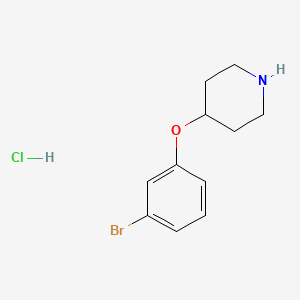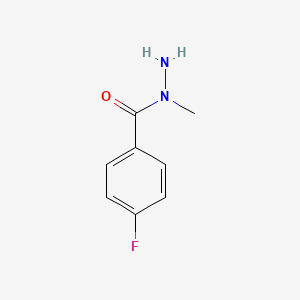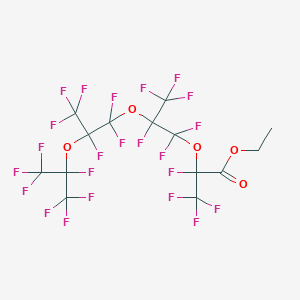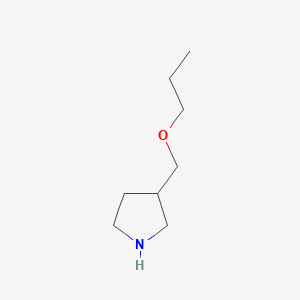![molecular formula C10H5BrFN3S B1438233 2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole CAS No. 1094275-22-5](/img/structure/B1438233.png)
2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole
Übersicht
Beschreibung
“2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole” is a derivative of imidazo[2,1-b][1,3,4]thiadiazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .
Synthesis Analysis
A simple and efficient method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . All reactions demonstrated the benefits of MW reactions: convenient operation, short reaction time, and good yields .Molecular Structure Analysis
The structure of the synthesized compounds was characterized by infrared, 1H nuclear magnetic resonance, 13C nuclear magnetic resonance, elemental analysis, and mass spectroscopy . X-ray diffraction analysis was also used for some compounds .Chemical Reactions Analysis
The reactions of 2-amino-1,3,4-thiadiazole derivatives with phenacyl bromide derivatives led to the formation of the respective imidazo[2,1-b][1,3,4]thiadiazole derivative .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The synthesis and biological evaluation of novel derivatives of 2-Bromo-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole have shown potent anticancer properties. Notably, derivatives synthesized with variations in the aralkyl group and on imidazothiadiazole molecules displayed strong cytotoxicity against leukemia cells. One derivative, in particular, demonstrated the potential for apoptosis induction without cell cycle arrest, highlighting its promise as a chemotherapeutic agent (Karki et al., 2011).
Antimicrobial and Antifungal Properties
Research has also explored the antimicrobial and antifungal activities of imidazo[2,1-b][1,3,4]thiadiazole derivatives. A study synthesizing new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety found some compounds exhibited promising antimicrobial activities, including against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010). Another study utilizing microwave-assisted synthesis reported antimicrobial activity against pathogens like Staphylococcus aureus and Klebsiella, with specific derivatives showing potent antifungal activity against Candida albicans (Dhepe et al., 2011).
Structural Analysis and Synthesis
The structural analysis of imidazo[2,1-b][1,3,4]thiadiazole derivatives has provided insights into their molecular configurations and potential applications. Studies have described the synthesis procedures, crystal structure, and spectroscopic analysis of various derivatives, shedding light on the chemical behavior and interaction potential of these compounds (Banu et al., 2013).
Liquid Crystal Properties
A novel series of liquid crystals derived from 2,6-disubstituted imidazo[2,1-b]-1,3,4-thiadiazoles has been reported, highlighting the versatility of these compounds in materials science. The study focused on the cyclodehydration between thiadiazole-2-amino derivatives and α-bromo aryl ketones, with findings suggesting the mesomorphic behavior depends on the number of aliphatic chains present in the derivatives (Gallardo et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds have been found to target the epidermal growth factor receptor (egfr), which plays a crucial role in cell proliferation and survival .
Mode of Action
It’s likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell proliferation and survival, potentially through their interaction with egfr .
Result of Action
Similar compounds have been found to exhibit anticancer activity, potentially through their interaction with egfr .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound exhibits inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By binding to the active site of COX-2, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, it has been reported to interact with transforming growth factor beta (TGF-β) type I receptor kinase, modulating cell signaling pathways involved in cell proliferation and differentiation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by activating caspase-3 and promoting phosphatidylserine externalization . It also downregulates the expression of cyclin D1, a protein essential for cell cycle progression, leading to cell cycle arrest . Furthermore, this compound has been shown to inhibit the growth of microbial cells, including bacteria and fungi, by disrupting their cell membranes and interfering with essential metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes and receptors, forming stable complexes that inhibit their activity . For example, its interaction with COX-2 involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and prevent substrate access . Additionally, the compound’s binding to TGF-β type I receptor kinase involves strong hydrogen bonding and hydrophobic interactions, leading to the inhibition of downstream signaling pathways . These molecular interactions result in the modulation of gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its inhibitory effects on COX-2 and TGF-β type I receptor kinase are sustained, leading to prolonged anti-inflammatory and antiproliferative effects . The compound’s efficacy may decrease over time due to potential metabolic degradation and the development of cellular resistance mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory and anticancer activities without significant toxicity . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of target binding sites . Careful dosage optimization is essential to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of the compound, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further conjugated with glucuronic acid or sulfate for excretion . The compound’s metabolism can influence its pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, transporters such as ATP-binding cassette (ABC) transporters may facilitate its efflux from cells, affecting its intracellular concentration and distribution . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with enzymes and signaling proteins, modulating their activity . In the nucleus, it may influence gene expression by binding to transcription factors or DNA . Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and function .
Eigenschaften
IUPAC Name |
2-bromo-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFN3S/c11-9-14-15-5-8(13-10(15)16-9)6-1-3-7(12)4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJWCCHXBWTTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride](/img/structure/B1438164.png)
![3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide](/img/structure/B1438165.png)
![1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1438167.png)

![[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438169.png)

